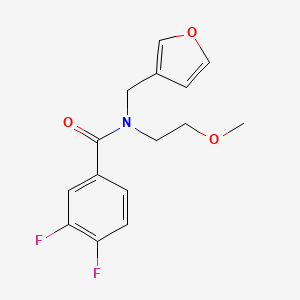

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide

Description

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core substituted with difluoro groups and a furan ring, which may impart unique chemical and biological properties.

Properties

IUPAC Name |

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO3/c1-20-7-5-18(9-11-4-6-21-10-11)15(19)12-2-3-13(16)14(17)8-12/h2-4,6,8,10H,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJCKSOWWZHNIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzoyl chloride, furan-3-ylmethanol, and 2-methoxyethylamine.

Formation of Benzamide Core: The benzoyl chloride is reacted with 2-methoxyethylamine under basic conditions to form the benzamide core.

Introduction of Furan Ring: The furan-3-ylmethanol is then coupled with the benzamide intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

Scaling Up Reactions: Using larger reactors and optimizing reaction conditions for scalability.

Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The difluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Furanones or other oxidized derivatives.

Reduction: Amines or reduced benzamide derivatives.

Substitution: Substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for various diseases due to its unique structure.

Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The difluoro groups and furan ring may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

3,4-difluorobenzamide: Lacks the furan and methoxyethyl groups.

N-(furan-3-ylmethyl)benzamide: Lacks the difluoro and methoxyethyl groups.

N-(2-methoxyethyl)benzamide: Lacks the difluoro and furan groups.

Uniqueness

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is unique due to the combination of difluoro, furan, and methoxyethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

3,4-Difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the areas of antimicrobial and anticancer activities. The unique structural features, including the difluoro substitution and the presence of a furan ring, suggest distinct biological properties that merit detailed investigation.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide

- Molecular Formula : C15H15F2N O3

- CAS Number : 1421504-35-9

| Property | Value |

|---|---|

| Molecular Weight | 295.29 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 2.5 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives containing furan rings have shown promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study : A study evaluated various furan-containing compounds for their Minimum Inhibitory Concentration (MIC) against E. coli and S. aureus. The results demonstrated that several derivatives exhibited MIC values lower than those of standard antibiotics like neomycin, suggesting enhanced efficacy .

Anticancer Activity

Research has also explored the potential anticancer properties of benzamide derivatives. The mechanism of action is believed to involve the inhibition of heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell proliferation.

Research Findings : A recent screening identified novel inhibitors derived from benzamide structures that effectively target Hsp90. These compounds showed cytotoxic effects on various cancer cell lines, indicating that modifications similar to those in 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide may enhance anticancer activity .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are not fully elucidated; however, several pathways have been proposed:

- Inhibition of Protein Targets : The compound may interact with specific proteins involved in cell signaling and proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in bacterial cells, leading to cell death.

- DNA Interaction : Molecular docking studies indicate potential binding interactions with DNA gyrase, an essential enzyme for bacterial DNA replication .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide, it is beneficial to compare it with structurally related compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3,4-Difluorobenzamide | Moderate | Low |

| N-(furan-3-ylmethyl)benzamide | High | Moderate |

| N-(2-methoxyethyl)benzamide | Low | High |

| 3,4-Difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.